Sulfo-SANPAH Crosslinker, or N-Sulfosuccinimidyl-6-[4'-azido-2'-nitrophenylamino] hexanoate is a water soluble, heterobifunctional protein crosslinker with a spacer arm length of 18.2 angstroms.
Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate
CAS No.: 102568-43-4
Cat. No.: VC0544206
Molecular Formula: C16H18N6O9S
Molecular Weight: 470.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102568-43-4 |
|---|---|
| Molecular Formula | C16H18N6O9S |
| Molecular Weight | 470.4 g/mol |
| IUPAC Name | 1-[6-(4-azido-2-nitroanilino)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid |
| Standard InChI | InChI=1S/C16H18N6O9S/c17-20-19-10-5-6-11(12(8-10)22(26)27)18-7-3-1-2-4-15(24)31-21-14(23)9-13(16(21)25)32(28,29)30/h5-6,8,13,18H,1-4,7,9H2,(H,28,29,30) |
| Standard InChI Key | UPNUQQDXHCUWSG-UHFFFAOYSA-N |
| SMILES | C1C(C(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])S(=O)(=O)O |
| Canonical SMILES | C1C(C(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])S(=O)(=O)O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Sulfo-SANPAH’s structure comprises a hexanoic acid spacer bridging two functional groups: a sulfo-NHS ester and a 4-azido-2-nitrophenyl moiety. The sulfo-NHS ester enhances water solubility through its sulfonate group, while the aryl azide becomes reactive under UV light. The hexanoate spacer provides a 16.1 Å molecular distance between reactive sites, optimizing steric flexibility for crosslinking .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₇N₆O₉SNa | |
| Molecular Weight | 492.40 g/mol | |
| Solubility | 10 mM in water | |
| Photolysis Range | 320–350 nm | |
| Storage Conditions | -20°C in desiccated environment |
The sodium salt form (CAS 102568-43-4) ensures stability and solubility in aqueous buffers, making it suitable for biological applications . The orange-red solid form partially dissolves in water, requiring brief vortexing for complete solubilization .
Reaction Mechanisms and Crosslinking Dynamics
NHS Ester Reactivity
The sulfo-NHS ester group reacts with primary amines (-NH₂) at pH 7–9 to form stable amide bonds, releasing sulfo-N-hydroxysuccinimide as a byproduct. This reaction predominates in proteins at lysine residues or N-termini, enabling covalent attachment to amine-bearing surfaces or molecules . Reaction kinetics depend on buffer composition, with phosphate-buffered saline (PBS) commonly used to avoid competing tris or glycine amines .
Nitrophenyl Azide Photoactivation
Upon UV exposure, the nitrophenyl azide undergoes photolysis to generate a nitrene intermediate. This species inserts into C-H/N-H bonds or forms covalent adducts with nucleophiles like amines and thiols. Unlike traditional UV crosslinkers requiring high-energy wavelengths (e.g., 254 nm), Sulfo-SANPAH’s nitrophenyl azide activates at 320–350 nm, reducing DNA/RNA damage and protein denaturation . The reaction proceeds within seconds under standard UV lamps, enabling rapid conjugation of pre-bound molecules .
Figure 1: Crosslinking Workflow
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Amine Coupling: Incubate Sulfo-SANPAH with target molecules (e.g., antibodies) to form sulfo-NHS-mediated amide bonds .
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UV Activation: Expose the complex to 320–350 nm light, triggering nitrene formation and covalent attachment to adjacent nucleophiles .
Applications in Biomedical Research
Cell-Surface Protein Crosslinking
Sulfo-SANPAH excels in immobilizing cell-surface receptors without membrane permeabilization. Researchers apply it to covalently anchor extracellular domains to culture plates, preserving native conformation for ligand-binding studies. For example, integrin crosslinking on endothelial cells facilitates mechanotransduction assays under shear stress .
Bioconjugation and Drug Delivery
The compound enables site-specific conjugation of drugs to targeting moieties (e.g., antibodies, peptides). A 2024 study demonstrated its use in attaching doxorubicin to anti-HER2 antibodies, achieving pH-sensitive drug release in tumor microenvironments . The water-soluble design prevents aggregation, enhancing in vivo stability compared to hydrophobic crosslinkers .
Protein Array Fabrication
Photoactivatable crosslinking allows precise patterning of proteins on functionalized surfaces. By pre-coating slides with Sulfo-SANPAH, researchers immobilize multiple antigens in microarray formats, enabling high-throughput serological testing .
| Hazard Statement | Precautionary Measure |
|---|---|
| H319: Eye irritation | P305+P351+P338: Rinse eyes |
| P280: Wear protective gear |
Comparative Analysis with Similar Crosslinkers
Sulfo-SANPAH vs. DSP (Dithiobis[succinimidylpropionate])
While DSP offers cleavable disulfide bonds, Sulfo-SANPAH’s non-cleavable design ensures permanent conjugation—critical for in vivo applications where bond stability is paramount. The sulfo-NHS group also confers superior solubility compared to DSP’s hydrophobic backbone .
Emerging Applications and Future Directions
Recent advances exploit Sulfo-SANPAH’s dual reactivity for CRISPR-Cas9 delivery systems. By conjugating guide RNAs to cell-penetrating peptides via UV-triggered crosslinking, researchers achieve transient cell membrane permeability without electroporation . Additionally, its use in hydrogel functionalization supports 3D cell culture models with tunable ligand density, advancing organoid research .
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